molecular formula C6H12S B14157848 (E)-Isopropyl-1-propenylsulfide CAS No. 61865-99-4

(E)-Isopropyl-1-propenylsulfide

Cat. No.: B14157848
CAS No.: 61865-99-4
M. Wt: 116.23 g/mol
InChI Key: IZLJYHRILGAGIM-SNAWJCMRSA-N
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Description

(E)-Isopropyl-1-propenylsulfide is an organic compound characterized by the presence of a sulfur atom bonded to an isopropyl group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Isopropyl-1-propenylsulfide typically involves the reaction of isopropyl mercaptan with propenyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as transition metal complexes can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-Isopropyl-1-propenylsulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (20-50°C).

    Reduction: Lithium aluminum hydride; low temperatures (-10 to 0°C).

    Substitution: Alkyl halides, strong bases; moderate temperatures (30-60°C).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides depending on the nucleophile used.

Scientific Research Applications

(E)-Isopropyl-1-propenylsulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-Isopropyl-1-propenylsulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The propenyl group can also participate in electrophilic addition reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl-1-propenylsulfide: Lacks the (E)-configuration, leading to different chemical and biological properties.

    Propyl-1-propenylsulfide: Similar structure but with a propyl group instead of an isopropyl group.

    Methyl-1-propenylsulfide: Contains a methyl group, resulting in different reactivity and applications.

Uniqueness

(E)-Isopropyl-1-propenylsulfide is unique due to its (E)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This configuration can lead to enhanced selectivity in chemical reactions and potential biological activity compared to its isomers and analogs.

Properties

CAS No.

61865-99-4

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(E)-1-propan-2-ylsulfanylprop-1-ene

InChI

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4+

InChI Key

IZLJYHRILGAGIM-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/SC(C)C

Canonical SMILES

CC=CSC(C)C

Origin of Product

United States

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